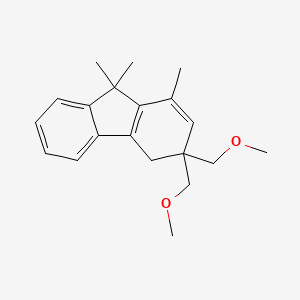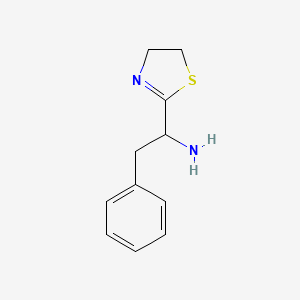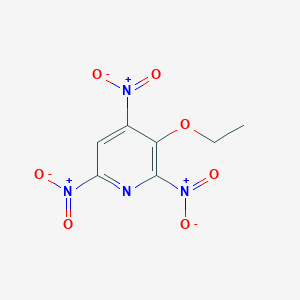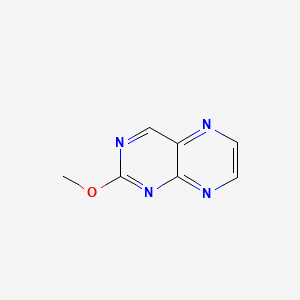![molecular formula C15H15N3 B12640983 N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 920962-57-8](/img/structure/B12640983.png)
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method includes:
Cyclization: Starting from a suitable pyridine derivative, cyclization reactions can be employed to form the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow chemistry and automated synthesis techniques to enhance efficiency and yield .
化学反应分析
Types of Reactions
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological properties.
Uniqueness
N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
属性
CAS 编号 |
920962-57-8 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC 名称 |
N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C15H15N3/c1-18(11-12-5-3-2-4-6-12)14-8-10-17-15-13(14)7-9-16-15/h2-10H,11H2,1H3,(H,16,17) |
InChI 键 |
FTQVHYAUAVPTOA-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1)C2=C3C=CNC3=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)






![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
